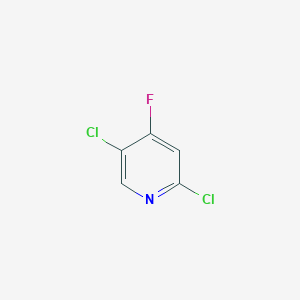
tert-butyl 3-isocyanatopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-isocyanatopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an isocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the isocyanate formation. The general reaction scheme is as follows:
[ \text{tert-Butyl 3-aminopyrrolidine-1-carboxylate} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene gas is carefully managed, and alternative reagents such as triphosgene or diphosgene may be employed to mitigate risks associated with phosgene handling.
化学反応の分析
Types of Reactions:
Substitution Reactions: The isocyanate group in tert-butyl 3-isocyanatopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or carbamates.
Cycloaddition Reactions: The isocyanate group can also engage in cycloaddition reactions with compounds like azides to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Tertiary amines, Lewis acids
Major Products Formed:
Ureas: Formed from the reaction with amines
Carbamates: Formed from the reaction with alcohols
Thiocarbamates: Formed from the reaction with thiols
科学的研究の応用
Chemistry: tert-Butyl 3-isocyanatopyrrolidine-1-carboxylate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its reactivity with nucleophiles makes it valuable for constructing complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules, including pharmaceuticals. Its ability to form stable urea and carbamate linkages is leveraged in drug design and development.
Industry: The compound finds applications in the production of specialty chemicals and materials, including coatings, adhesives, and elastomers. Its reactivity with various nucleophiles allows for the customization of material properties.
作用機序
The mechanism of action of tert-butyl 3-isocyanatopyrrolidine-1-carboxylate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form ureas, carbamates, and thiocarbamates.
Cycloaddition: The isocyanate group can participate in cycloaddition reactions to form heterocyclic compounds.
類似化合物との比較
tert-Butyl 3-aminopyrrolidine-1-carboxylate: The precursor to tert-butyl 3-isocyanatopyrrolidine-1-carboxylate, featuring an amino group instead of an isocyanate group.
tert-Butyl 3-iodopyrrolidine-1-carboxylate: A similar compound with an iodine substituent, used in different synthetic applications.
tert-Butyl 3-oxopyrrolidine-1-carboxylate: A related compound with a ketone functional group, used in the synthesis of various heterocyclic compounds.
Uniqueness: this compound is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity compared to its amino, iodo, and oxo analogs. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and materials science.
特性
CAS番号 |
2649071-60-1 |
|---|---|
分子式 |
C10H16N2O3 |
分子量 |
212.25 g/mol |
IUPAC名 |
tert-butyl 3-isocyanatopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-4-8(6-12)11-7-13/h8H,4-6H2,1-3H3 |
InChIキー |
OCXPTMDEHRWZTF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=C=O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



